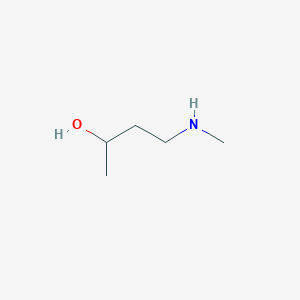

4-(Methylamino)butan-2-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(methylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDGQVQQGSYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502011 | |

| Record name | 4-(Methylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42142-55-2 | |

| Record name | 4-(Methylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Isomerism of 4 Methylamino Butan 2 Ol

Chirality and Stereoisomeric Forms

At the heart of the stereochemical complexity of 4-(Methylamino)butan-2-ol lies the concept of chirality. egyankosh.ac.in A molecule is considered chiral if it is non-superimposable on its mirror image. egyankosh.ac.in The source of this chirality in this compound is the carbon atom at the second position of the butane (B89635) chain (C2), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a (methylamino)ethyl group (-CH2CH2NHCH3). This carbon atom is referred to as a chiral center or stereocenter. egyankosh.ac.insaskoer.ca

The presence of this single chiral center means that this compound can exist in two different stereoisomeric forms, known as enantiomers. egyankosh.ac.in These enantiomers are mirror images of each other and are designated as (R)-4-(Methylamino)butan-2-ol and (S)-4-(Methylamino)butan-2-ol, based on the Cahn-Ingold-Prelog priority rules. saskoer.ca While enantiomers share the same physical properties such as boiling point and solubility in achiral solvents, they can exhibit different biological activities and interactions with other chiral molecules. msu.edu A mixture containing equal amounts of both enantiomers is known as a racemic mixture. msu.edu

Table 1: Stereoisomers of this compound

| Isomer Name | Abbreviation | Chirality at C2 |

|---|---|---|

| (R)-4-(Methylamino)butan-2-ol | (R)-isomer | R |

| (S)-4-(Methylamino)butan-2-ol | (S)-isomer | S |

| (±)-4-(Methylamino)butan-2-ol | Racemic mixture | R and S |

Enantioselective Synthesis and Resolution Methodologies

Given that the different enantiomers of a chiral compound can have distinct effects, particularly in biological systems, methods to obtain enantiomerically pure forms of this compound are of significant interest. This can be achieved through two primary strategies: enantioselective synthesis (also known as asymmetric synthesis) and the resolution of a racemic mixture.

Enantioselective synthesis aims to create a specific enantiomer directly. One common approach is the use of chiral catalysts or auxiliaries that guide the reaction pathway to favor the formation of one enantiomer over the other. For instance, the catalytic asymmetric hydrogenation of a corresponding ketone precursor using a chiral catalyst system can yield an enantiomerically enriched alcohol. sigmaaldrich.com Another method involves the use of chiral starting materials that already possess the desired stereochemistry, which is then carried through the synthetic route.

Resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. A classical method for resolution is the formation of diastereomers. msu.edu This is achieved by reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which have different physical properties (like solubility) and can be separated by techniques such as fractional crystallization. msu.eduresearchgate.net After separation, the resolving agent can be removed to yield the pure enantiomers of this compound. Enzymatic resolution, utilizing enzymes like lipases that selectively react with one enantiomer, is another powerful technique for separating racemic mixtures. utupub.fi

Table 2: Methodologies for Obtaining Enantiopure this compound

| Methodology | Description | Key Techniques |

|---|---|---|

| Enantioselective Synthesis | Direct synthesis of a specific enantiomer. | Asymmetric hydrogenation, use of chiral auxiliaries, starting from chiral pool. |

| Resolution of Racemates | Separation of a 1:1 mixture of enantiomers. | Diastereomeric salt formation, fractional crystallization, enzymatic resolution. |

Impact of Stereoisomerism on Research Outcomes

The stereochemistry of this compound and its derivatives has a significant impact on their application in research, particularly in medicinal chemistry and drug development. The three-dimensional structure of a molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. smolecule.com Consequently, the (R) and (S) enantiomers of this compound can exhibit markedly different biological activities.

For example, in the development of new therapeutic agents, one enantiomer might display the desired therapeutic effect while the other could be inactive or even cause undesirable side effects. utupub.fi The compound 1-(6-Bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol, a structurally related compound, highlights the importance of stereochemistry, where the (1R,2S) configuration is essential for its potent antituberculosis activity. This underscores the necessity of studying the individual stereoisomers of this compound to fully understand its potential.

In materials science, the stereochemistry of molecules can influence their self-assembly and the properties of the resulting materials. The different spatial arrangements of the enantiomers can lead to variations in crystal packing and other supramolecular structures. Therefore, controlling the stereochemistry of this compound is crucial for designing materials with specific properties.

Synthetic Methodologies for 4 Methylamino Butan 2 Ol and Analogues

Established Synthetic Pathways to 4-(Methylamino)butan-2-ol

Traditional organic synthesis provides several reliable methods for the preparation of this compound. These approaches often involve multiple steps and focus on the strategic introduction of the amino and hydroxyl functionalities.

Multistep Organic Synthesis Approaches

One of the most common multistep approaches to this compound is through reductive amination . This method typically starts with a suitable keto-alcohol or amino-ketone precursor. For instance, the reductive amination of 4-hydroxy-2-butanone (B42824) with methylamine (B109427) is a direct route. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the final amino alcohol. rsc.orgwikipedia.orglibretexts.orgsigmaaldrich.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. sigmaaldrich.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective reduction method. wikipedia.org

Another established multistep pathway involves the ring-opening of epoxides . The reaction of 1,2-epoxybutane (B156178) with methylamine can yield a mixture of regioisomers, including the desired this compound. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the solvent and the presence of catalysts. organic-chemistry.org

A patent describes a two-step process for preparing 4-aminobutanol, which can be conceptually adapted. This involves the catalytic isomerization of but-2-ene-1,4-diol to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran, followed by aminative catalytic hydrogenation. google.com While this patent focuses on the primary amine, a similar strategy employing methylamine in the final step could potentially yield this compound.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial in the synthesis of bifunctional molecules like this compound to avoid the formation of unwanted byproducts.

In the context of epoxide ring-opening , regioselectivity is a key challenge. The nucleophilic attack of methylamine on the asymmetric epoxide can occur at either of the two carbon atoms of the oxirane ring. Generally, under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon atom, which in the case of 1,2-epoxybutane would favor the formation of 1-(methylamino)butan-2-ol. However, the use of specific catalysts or reaction conditions can influence this selectivity. organic-chemistry.org

For reductive amination , chemoselectivity is important when other reducible functional groups are present in the molecule. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less reactive towards carbonyl groups than imines, allowing for the one-pot reaction of the carbonyl compound, amine, and reducing agent. masterorganicchemistry.com

Development of Novel and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles and novel catalytic strategies for the synthesis of this compound and related amino alcohols.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of amino alcohol synthesis, this has led to the development of several innovative approaches.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino alcohols. Lipases, for instance, have been used to catalyze the ring-opening of epoxides with amines in a highly selective manner. researchgate.net Furthermore, chemoenzymatic strategies, which combine chemical and enzymatic steps, have been developed for the synthesis of chiral building blocks. nih.gov Engineered enzyme cascades have also been shown to selectively convert diols to amino alcohols under aqueous conditions at room temperature and pressure, offering a highly sustainable alternative to traditional chemical methods. rsc.org

The use of visible light photocatalysis represents another green approach. A method for the synthesis of amino alcohols has been developed that utilizes a photocatalyst under blue light irradiation in water, providing a simple and environmentally benign route. researchgate.netuv.es

Catalytic Synthesis Strategies

Catalytic methods offer several advantages, including increased efficiency, selectivity, and the potential for catalyst recycling.

Phase-transfer catalysis has been shown to be effective in the synthesis of related amino alcohols. This technique facilitates the reaction between reactants in different phases, often leading to milder reaction conditions and improved yields.

The "borrowing hydrogen" or hydrogen autotransfer methodology has gained significant attention for the N-alkylation of amines with alcohols. beilstein-journals.org This atom-economical process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by the reduction of the imine by the initially "borrowed" hydrogen. Ruthenium and iridium complexes are often employed as catalysts in these reactions. This strategy could be applied to the N-methylation of 4-aminobutan-2-ol (B1584018) to produce the target molecule.

Cobalt-based catalysts have also been developed for the N-alkylation of amines with a broad range of alcohols, offering a more earth-abundant and cost-effective alternative to precious metal catalysts. cardiff.ac.uk

Synthesis of Structurally Related Compounds and Analogues

The synthetic methodologies described above can be adapted to produce a variety of structurally related compounds and analogues of this compound.

For instance, a novel synthesis of 4-amino-2-hydroxymethyl-1-butanol has been reported, which serves as a key intermediate for antiviral drugs like Famciclovir and Penciclovir. derpharmachemica.comresearchgate.net This synthesis involves a multistep sequence starting from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297). derpharmachemica.comresearchgate.net

The synthesis of N,N-dialkylated analogues , such as 4-(N,N-dimethylamino)butanal dimethyl acetal, has also been described. An improved process for its preparation involves the in-situ generation of 4-chlorobutyraldehyde followed by reaction with dimethylamine. asianpubs.org

Furthermore, methods for the preparation of 4-(isopropylamino)-1-butanol have been patented, utilizing the reaction of 4-bromo-1-acetoxy butane (B89635) with isopropylamine (B41738) followed by hydrolysis. google.com These examples demonstrate the versatility of the synthetic routes and their applicability to the creation of a diverse range of butanolamine derivatives.

Chemical Reactivity and Functional Group Transformations of 4 Methylamino Butan 2 Ol

Reaction Mechanisms Involving Amino and Hydroxyl Functionalities

The chemical character of 4-(Methylamino)butan-2-ol is defined by the interplay of its nucleophilic amino group and its versatile hydroxyl group. These functionalities can react independently or in concert, leading to a range of possible products.

The secondary amine is a nucleophilic center and can participate in a variety of reactions, including alkylation, acylation, and sulfonylation. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds. The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the electronic nature of the substituent.

The secondary alcohol group can undergo oxidation to a ketone, esterification with carboxylic acids or their derivatives, and etherification. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can act as a nucleophile, while the hydrogen atom is weakly acidic and can be removed by a base. The carbon atom bearing the hydroxyl group is susceptible to nucleophilic substitution, particularly after activation of the hydroxyl group into a better leaving group.

One notable reaction involving both functional groups is intramolecular cyclization. For instance, a trifluoromethyl analog of this compound has been shown to undergo cyclization with formaldehyde to form a substituted 1,3-oxazinane. scielo.brsemanticscholar.org This reaction highlights the potential for this scaffold to serve as a precursor to heterocyclic systems. The mechanism likely involves the initial formation of an iminium ion from the reaction of the secondary amine with formaldehyde, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring.

Derivatization Strategies for Structural Modification

The presence of both amino and hydroxyl groups in this compound allows for a wide array of derivatization strategies aimed at modifying its physical and chemical properties or preparing it for specific analytical applications, such as gas chromatography (GC).

Acylation: Both the amino and hydroxyl groups can be acylated using acyl chlorides or anhydrides to form amides and esters, respectively. This is a common strategy to protect these functional groups during a multi-step synthesis or to introduce specific functionalities.

Silylation: The hydroxyl group can be converted to a silyl ether by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility of the compound, making it more amenable to GC analysis.

Alkylation: The secondary amine can be further alkylated to a tertiary amine. This modification can significantly alter the basicity and nucleophilicity of the nitrogen atom.

These derivatization reactions are crucial for creating a diverse library of molecules based on the this compound core structure, enabling the exploration of their potential applications in various fields.

Role as a Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger molecular frameworks.

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motif is present in various compounds of medicinal interest. For example, the core structure is related to that of some ORL1-receptor antagonists. google.com The synthesis of such complex molecules often involves the strategic functionalization of simpler precursors like this compound.

The chirality of this compound at the carbon bearing the hydroxyl group adds to its potential as a synthetic intermediate. Enantiomerically pure forms of this compound could serve as chiral synthons for the stereoselective synthesis of complex targets.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are fundamental in determining the molecular structure of compounds like 4-(Methylamino)butan-2-ol. While specific experimental spectra for this exact molecule are not widely published in peer-reviewed literature, a comprehensive understanding of its structure can be derived from predictive models and the analysis of analogous compounds. These techniques provide a detailed picture of the connectivity and chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In ¹H NMR, the proton signals would provide information about the different hydrogen environments. For instance, the methyl group attached to the nitrogen would appear as a distinct singlet, while the protons on the butane (B89635) backbone would exhibit complex splitting patterns due to coupling with neighboring protons. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each of the five carbon atoms in this compound is in a unique chemical environment and would therefore produce a distinct signal. The carbon atom bonded to the hydroxyl group (C2) would be expected to resonate at a significantly downfield chemical shift compared to the other aliphatic carbons.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. A weaker, sharper peak around 3300-3400 cm⁻¹ for the N-H stretch of the secondary amine would also be anticipated. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region, and C-N and C-O stretching bands would be visible in the fingerprint region (1000-1300 cm⁻¹).

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of a methyl group, a water molecule, or cleavage adjacent to the nitrogen or oxygen atoms, leading to characteristic fragment ions.

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on computational predictions and analysis of similar structures, as direct experimental data is not readily available.

| Spectroscopic Technique | Predicted Key Features |

|---|

| ¹H NMR | - Distinct signals for N-CH₃, C-CH₃, CH-OH, CH₂-N, and CH₂-C protons.

Crystallographic Studies and Solid-State Structure

To date, there are no published X-ray crystallographic studies for this compound in major crystallographic databases. Such studies would be invaluable for definitively determining its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Conformational Preferences and Dynamics

Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations, are essential tools for exploring the potential energy surface of this molecule and identifying its low-energy conformers. These studies can predict the most stable arrangements of the atoms in space.

The key factors influencing the conformational preferences of this compound include:

Steric Hindrance: Repulsive interactions between bulky groups will disfavor certain conformations. For example, gauche interactions between the methyl groups and other substituents on the butane backbone will be energetically unfavorable.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group and an amino group allows for the possibility of intramolecular hydrogen bonding. A conformation where the hydroxyl proton interacts with the lone pair of the nitrogen atom, or vice-versa, could be particularly stable, leading to a pseudo-cyclic structure.

Torsional Strain: Rotation around the single bonds will have associated energy barriers, with staggered conformations generally being more stable than eclipsed conformations.

The interplay of these factors results in a dynamic equilibrium of multiple conformers at room temperature. The relative populations of these conformers can be influenced by the solvent environment, as polar solvents may stabilize more extended conformations by solvating the polar functional groups, while nonpolar solvents might favor conformations with intramolecular hydrogen bonding. Understanding these conformational dynamics is critical for predicting the molecule's reactivity and its interactions with other molecules.

Computational Chemistry and Theoretical Investigations of 4 Methylamino Butan 2 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 4-(Methylamino)butan-2-ol, these studies provide a foundational understanding of its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Theoretical calculations for this compound, typically performed using a basis set such as 6-311++G(d,p), would likely reveal that the HOMO is localized around the nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group, owing to the presence of lone pairs of electrons. The LUMO, on the other hand, would be distributed more across the carbon backbone.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -9.5 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 10.7 | Indicator of chemical stability and reactivity |

| Ionization Potential | 9.5 | Energy required to remove an electron |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, suggesting these are sites for nucleophilic interaction.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(HOMO+LUMO)/2 | 4.15 |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 5.35 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding how it behaves in different environments, such as in a solvent.

By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformations (low-energy states) and the energy barriers between them. The presence of a rotatable bond between the second and third carbon atoms, as well as the C-N and C-O bonds, allows for a variety of spatial arrangements of the functional groups.

MD simulations would likely show that in an aqueous environment, the polar amino and hydroxyl groups of this compound will preferentially orient themselves to form hydrogen bonds with surrounding water molecules. The conformational flexibility allows the molecule to adopt a shape that maximizes these favorable interactions. The simulations can also reveal transient intramolecular hydrogen bonding between the hydroxyl and amino groups, which would influence the molecule's preferred shape. The results of these simulations can be visualized through Ramachandran-like plots, showing the distribution of dihedral angles and highlighting the most populated conformational states.

In Silico Prediction of Chemical and Biological Properties

In silico methods use computational models to predict the physicochemical and biological properties of molecules. These predictions are crucial in the early stages of drug discovery and materials science for screening large numbers of compounds. For this compound, various properties can be estimated.

Physicochemical Properties: Basic physicochemical properties are foundational for understanding a compound's behavior. These are often predicted using Quantitative Structure-Property Relationship (QSPR) models.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Model |

|---|---|---|

| Molecular Weight | 103.16 g/mol | Calculation from formula |

| LogP (octanol-water partition coefficient) | -0.1 | XLogP3 |

| Water Solubility | High | Structure-based prediction |

| pKa (amine) | ~10.5 | ACD/Labs Percepta |

| pKa (alcohol) | ~16.0 | ACD/Labs Percepta |

ADMET Properties: In the context of pharmacology, it is vital to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. Various in silico models, often based on machine learning algorithms trained on large datasets of experimental data, can provide these predictions.

For this compound, predictions might suggest good oral bioavailability due to its small size and moderate polarity, consistent with Lipinski's Rule of Five. Its high water solubility would likely lead to efficient distribution in the body and excretion via the kidneys. Predictions of its metabolic fate would likely involve oxidation of the alcohol and N-demethylation of the amino group by cytochrome P450 enzymes. Toxicity predictions would screen for potential liabilities such as mutagenicity or cardiotoxicity.

Table 4: In Silico ADMET Predictions for this compound

| ADMET Parameter | Prediction | Confidence |

|---|---|---|

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Moderate |

| CYP2D6 Substrate | Likely | Moderate |

| Ames Mutagenicity | Negative | High |

Biological and Biochemical Research Applications of 4 Methylamino Butan 2 Ol and Its Derivatives

Exploration of Molecular Targets and Binding Mechanisms

Derivatives of amino alcohols, the class to which 4-(methylamino)butan-2-ol belongs, are known to interact with a variety of molecular targets, owing to the versatile binding capabilities of the amino and hydroxyl functional groups. These groups can participate in hydrogen bonding, ionic interactions, and hydrophobic interactions, allowing for the targeting of enzymes, receptors, and other proteins.

Research into β-amino alcohol derivatives has identified them as inhibitors of various enzymes. For instance, certain derivatives have been shown to target acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the management of Alzheimer's disease. The binding mechanism of these inhibitors often involves the interaction of the protonated amine with the anionic site of the enzyme and the hydroxyl group with the esteratic site.

Another significant area of investigation is the targeting of Toll-like receptor 4 (TLR4). β-amino alcohol derivatives have been identified as inhibitors of the TLR4/MD-2 complex formation, which is involved in inflammatory responses. nih.gov The disruption of this protein-protein interaction by small molecules highlights the potential of amino alcohol scaffolds in the development of anti-inflammatory agents. nih.gov

The following table summarizes the molecular targets of representative amino alcohol derivatives:

| Derivative Class | Molecular Target | Therapeutic Area |

| β-Amino alcohols | Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| β-Amino alcohols | Toll-like Receptor 4 (TLR4) | Inflammatory Diseases |

| N-Anthranyl β-amino alcohols | Not specified | Oncology |

Modulation of Cellular Pathways and Processes

The interaction of amino alcohol derivatives with their molecular targets can lead to the modulation of various cellular pathways and processes. These effects are often investigated in the context of diseases such as cancer, infectious diseases, and inflammatory conditions.

Amino alcohols have been hypothesized to act as ligands for aryl hydrocarbon receptors (AhRs), which are involved in cellular responses to xenobiotic stimuli. depauw.edu This interaction suggests a potential role for these compounds in modulating xenobiotically-catalyzed cell signaling pathways. depauw.edu In the context of cancer, novel β-amino alcohol derivatives possessing an N-anthranyl group have demonstrated cytotoxic activity against several human cancer cell lines in vitro. nih.gov This suggests that these compounds may interfere with cellular pathways essential for cancer cell survival and proliferation.

Furthermore, studies on β-amino alcohol derivatives have shown their ability to inhibit Toll-like receptor 4 (TLR4) mediated inflammatory responses. nih.gov By disrupting the TLR4 signaling pathway, these compounds can suppress the activation of NF-κB, a key transcription factor in the inflammatory process. nih.gov

The following table provides an overview of the cellular pathways modulated by amino alcohol derivatives:

| Derivative Class | Cellular Pathway/Process | Biological Outcome |

| Amino alcohols | Xenobiotic signaling pathways | Potential modulation of cellular response to foreign substances |

| N-Anthranyl β-amino alcohols | Cancer cell survival/proliferation | Cytotoxicity in cancer cells |

| β-Amino alcohols | TLR4/NF-κB signaling | Inhibition of inflammatory response |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For amino alcohol derivatives, SAR studies have provided valuable insights into the structural features required for potent and selective activity.

In the development of cytotoxic β-amino alcohol derivatives with an N-anthranyl group, it was found that small substituents (such as hydrogen or a methyl group) at the C-6 position were critical for potent anticancer activity. nih.gov This indicates that steric hindrance at this position can significantly impact the compound's ability to interact with its biological target.

For β-amino alcohol derivatives designed to inhibit the TLR4-mediated inflammatory response, SAR studies revealed that a combination of electronic properties and lipophilicity plays a role in improving biological activity. nih.gov Specific substitutions on the aromatic ring derived from the epoxide fragment were found to influence the inhibitory potency. nih.gov

The table below summarizes key SAR findings for bioactive amino alcohol derivatives:

| Derivative Class | Key Structural Feature | Impact on Activity |

| N-Anthranyl β-amino alcohols | Small substituents at C-6 position | Essential for potent cytotoxic activity |

| β-Amino alcohol TLR4 inhibitors | Aromatic ring substitutions | Modulates inhibitory potency through electronic and lipophilic effects |

Mechanistic Investigations of Biological Effects (In Vitro Studies)

In vitro studies are fundamental to elucidating the mechanisms of action of bioactive compounds. For amino alcohol derivatives, a range of in vitro assays have been employed to understand their biological effects at the cellular and molecular level.

The cytotoxic effects of novel β-amino alcohols have been evaluated using the MTT assay against various human cancer cell lines. nih.gov This assay measures the metabolic activity of cells and provides an indication of cell viability, allowing for the determination of the concentration at which the compounds inhibit cancer cell growth.

To investigate the anti-inflammatory properties of β-amino alcohol derivatives, researchers have utilized TLR4-overexpressing Human Embryonic Kidney (HEK) 293 cells. nih.gov These studies have shown that the compounds can effectively suppress the activation of NF-κB, a downstream effector of TLR4 signaling. nih.gov Furthermore, in vitro studies have demonstrated that certain amino alcohol derivatives can increase the activity of serine proteases (caspases) that are pivotal to apoptosis, suggesting a pro-apoptotic mechanism of action in insect cells. mdpi.com

The following table outlines the in vitro models and key findings from mechanistic studies of amino alcohol derivatives:

| Derivative Class | In Vitro Model | Key Mechanistic Finding |

| N-Anthranyl β-amino alcohols | Human cancer cell lines (MTT assay) | Inhibition of cancer cell viability |

| β-Amino alcohol TLR4 inhibitors | TLR4-overexpressing HEK 293 cells | Suppression of NF-κB activation |

| Eugenol-derived β-amino alcohols | Sf9 insect cells | Induction of caspase activity, leading to apoptosis |

Medicinal Chemistry Design and Discovery Utilizing 4 Methylamino Butan 2 Ol Scaffolds

Design Rationale for Lead Compound Identification

The process of lead identification in drug discovery involves selecting promising candidate compounds for further development. aragen.com The choice of a molecular scaffold is a critical initial step, and frameworks like 4-(methylamino)butan-2-ol are often selected based on several key rationales.

Privileged Scaffold Concept : The 1,3-amino alcohol motif present in this compound is considered a "privileged structure." This term refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets. mdpi.com The presence of both a hydrogen bond donor (hydroxyl and N-H) and acceptor (hydroxyl oxygen and nitrogen) in a defined spatial arrangement allows for versatile interactions with the active sites of proteins, such as enzymes and receptors.

Functional Group Handles for Diversification : The secondary amine and hydroxyl group serve as reactive "handles." These sites allow medicinal chemists to systematically introduce a wide array of chemical substituents. This diversification is essential during the hit-to-lead phase, where analogs are created to explore the structure-activity relationship (SAR) and identify compounds with the desired biological activity. aragen.com

Physicochemical Properties : The molecule possesses a balance of hydrophilicity (from the OH and NH groups) and lipophilicity (from the butyl backbone). This provides a favorable starting point for tuning properties like solubility and membrane permeability, which are crucial for a compound's pharmacokinetic profile.

Stereochemical Definition : As a chiral molecule, this compound allows for the exploration of stereochemistry in drug-target interactions. It is well-established that different enantiomers of a drug can have vastly different potency, selectivity, and metabolic profiles. Using an enantiomerically pure building block ensures that the resulting lead compounds have a defined three-dimensional structure from the outset.

The identification of a lead compound often begins by screening a library of compounds containing the this compound scaffold against a specific biological target. Computational methods, such as molecular modeling and structure-based drug design, can also be used to predict how derivatives of this scaffold might interact with a target protein, guiding the initial selection process. mdpi.com

Optimization Strategies for Enhanced Bioactivity (Pre-clinical Focus)

Once a lead compound incorporating the this compound scaffold is identified, the next phase involves chemical modifications to enhance its biological activity, selectivity, and metabolic properties. This process, known as lead optimization, is guided by preclinical structure-activity relationship (SAR) studies.

Key optimization strategies include:

N-Alkylation/Arylation : The secondary amine can be modified by introducing different alkyl or aryl groups. This can alter the compound's basicity, steric profile, and ability to form interactions with the target.

Hydroxyl Group Modification : The alcohol can be converted into ethers or esters to probe the necessity of the hydrogen-bonding donor capability or to modify lipophilicity.

Backbone Modification : The carbon chain can be lengthened, shortened, or constrained (e.g., by incorporating it into a ring system) to optimize the positioning of the key functional groups for target engagement.

An illustrative example of SAR exploration can be seen in studies of analogous scaffolds. For instance, research on 4-methylamino-2-phenylquinoline analogs demonstrated how substitutions at the amine position can dramatically impact biological activity. researchgate.net While not direct derivatives of this compound, the principles are transferable. The following table illustrates hypothetical SAR data for derivatives based on such optimization principles.

| Compound ID | Modification on Scaffold | Target Enzyme Inhibition (%) at 10 µM | IC₅₀ (µM) |

|---|---|---|---|

| Lead-01 | Parent Scaffold (this compound) | 35% | >50 |

| Analog-A1 | N-Benzylation (Nitrogen) | 65% | 8.2 |

| Analog-A2 | N-Acetylation (Nitrogen) | 15% | >100 |

| Analog-B1 | O-Methylation (Oxygen) | 28% | >50 |

| Analog-C1 | N-Benzylation + Phenyl group at C4 | 88% | 1.7 |

This data is illustrative and based on common SAR principles in medicinal chemistry.

Exploitation as a Chiral Building Block in Drug Synthesis

The presence of a stereocenter at the C-2 position makes this compound a valuable chiral building block for asymmetric synthesis. researchgate.net Chiral synthesis is paramount in drug development, as the biological activity of a molecule often resides in a single enantiomer. nih.gov Using enantiomerically pure starting materials is one of the most efficient strategies to produce a final drug substance as a single enantiomer. mdpi.com

The (R)- and (S)-enantiomers of this compound can be sourced or synthesized and then incorporated into a larger molecule, transferring their stereochemistry to the final product. This approach avoids the need for costly and often inefficient chiral resolution or asymmetric synthesis steps later in the synthetic sequence. nih.gov

For example, the synthesis of complex chiral amines and amino alcohols often relies on such building blocks. nih.govmdpi.com The nucleophilic amine can be used to open chiral epoxides or react with electrophiles, while the hydroxyl group can direct reactions or be used as a handle for further transformations. The defined stereochemistry of the building block ensures that the resulting products are formed with high diastereoselectivity. researchgate.net The development of versatile chiral reagents has become essential for the discovery and production of drugs. yale.edu

Development of Prodrugs and Delivery Systems (Excluding Human Applications)

In preclinical development, promising drug candidates may still exhibit suboptimal pharmacokinetic properties, such as poor solubility or limited permeability across biological membranes. The prodrug approach is a chemical strategy used to overcome these barriers. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in a biological system to release the active compound.

The this compound scaffold contains two ideal functional groups for prodrug design:

Hydroxyl Group : The alcohol can be esterified by reacting it with a carboxylic acid. The resulting ester is typically more lipophilic than the parent alcohol, which can enhance its ability to cross cell membranes. In a preclinical model, endogenous esterase enzymes would cleave the ester bond, regenerating the active hydroxyl compound at or near its site of action.

Secondary Amine : The amine can be converted into an amide or a carbamate. These modifications can also alter the physicochemical properties of the molecule. Amide-based prodrugs, for instance, are often used to moderate rapid metabolism due to their slower hydrolysis rates. mdpi.com

The design of these prodrugs in a preclinical setting focuses on achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. For example, a highly polar drug candidate might be converted to a more lipophilic ester prodrug to improve its oral absorption in rat studies. The goal is to ensure that the active drug is delivered to the target tissue in sufficient concentrations to elicit a therapeutic effect.

Advanced Analytical Methodologies for Research on 4 Methylamino Butan 2 Ol

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are fundamental in assessing the purity of 4-(Methylamino)butan-2-ol and resolving its potential isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques utilized for these purposes.

Gas Chromatography (GC): Coupled frequently with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for purity assessment. The volatility of this compound allows for its effective separation from non-volatile impurities. For isomeric analysis, the choice of a suitable capillary column with a specific stationary phase is critical to resolve structural isomers.

High-Performance Liquid Chromatography (HPLC): HPLC offers versatility in the analysis of this compound. Reversed-phase HPLC, using a C18 column, is a common approach for determining the purity of the compound. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid to improve peak shape. Isomeric separation can be achieved by optimizing the mobile phase composition and column chemistry.

| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary Column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity assessment, Isomer separation |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile/Water with 0.1% TFA | UV Detector, Mass Spectrometer (MS) | Purity determination, Isomeric analysis |

Quantitative Spectroscopic Methods for Research Applications

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound in research contexts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the chemical environment of protons and carbons. For quantitative NMR (qNMR), an internal standard with a known concentration is used to accurately determine the concentration of the analyte in a sample.

Mass Spectrometry (MS): When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry is a highly sensitive and selective technique for both qualitative and quantitative analysis. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions that can be used for structural confirmation. Quantitative analysis is often performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

| Technique | Parameter | Predicted Data |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to CH₃, CH₂, CH, OH, and NH protons |

| ¹³C NMR | Chemical Shifts (ppm) | Signals corresponding to the different carbon atoms in the molecule |

| Mass Spectrometry (EI-MS) | m/z of Molecular Ion [M]⁺ | 103.10 |

| Mass Spectrometry (ESI-MS) | m/z of [M+H]⁺ | 104.11 |

Chiral Analytical Separations

As this compound contains a stereocenter, it can exist as a pair of enantiomers. The separation and analysis of these enantiomers are crucial in many research applications.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for the enantioselective analysis of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.

Indirect Chiral Separation: An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This method can be advantageous as it may offer improved detection and separation efficiency. nih.gov

| Method | Principle | Typical Stationary/Mobile Phase | Key Advantage |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Polysaccharide-based chiral column with a non-polar mobile phase (e.g., hexane/isopropanol) | Direct separation of enantiomers |

| Indirect Chiral Separation via Derivatization | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column | Standard reversed-phase (e.g., C18) or normal-phase column with a suitable mobile phase | Can enhance detectability and separation |

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Biological Activities

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Simple amino alcohols and their derivatives have historically served as a rich source of biologically active compounds. alfa-chemistry.com The structural features of 4-(Methylamino)butan-2-ol, specifically the presence of both a secondary amine and a secondary alcohol, offer intriguing possibilities for pharmacological activity.

Current research on analogous short-chain amino alcohols has revealed a spectrum of biological effects, including antimicrobial and antifungal properties. nih.govresearchgate.netsemanticscholar.org This provides a compelling rationale for the systematic investigation of this compound and its derivatives against a panel of clinically relevant pathogens. The exploration of structure-activity relationships, by modifying the alkyl chain length or the substitution on the nitrogen atom, could lead to the identification of potent and selective antimicrobial agents.

Furthermore, the amino alcohol moiety is a key pharmacophore in a variety of drugs, including beta-blockers and certain antiviral agents. drugbank.com High-throughput screening of this compound and its derivatives against a wide range of biological targets, such as G-protein coupled receptors and enzymes, could uncover unexpected therapeutic applications. The chiral nature of this compound also necessitates the separate evaluation of its enantiomers, as stereochemistry often plays a crucial role in pharmacological activity.

Table 1: Potential Biological Activities for this compound and its Derivatives

| Biological Activity | Rationale |

| Antimicrobial | Analogous amino alcohols exhibit activity against various bacteria. nih.govresearchgate.net |

| Antifungal | Similar structures have shown efficacy against fungal strains. nih.govsemanticscholar.org |

| Antiviral | The amino alcohol pharmacophore is present in some antiviral drugs. drugbank.com |

| Cardiovascular | The structural similarity to beta-blockers suggests potential activity. drugbank.com |

| Neurological | Small amino alcohols can sometimes cross the blood-brain barrier. |

Innovations in Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve efficiency. The synthesis of this compound presents an opportunity to apply these innovative and sustainable approaches.

Traditional methods for the synthesis of amino alcohols often involve multi-step processes and the use of harsh reagents. Emerging research focuses on biocatalysis and catalytic transformations that offer milder and more selective routes. One promising avenue is the use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines from ketones. researchgate.net This approach could be adapted for the production of enantiomerically pure this compound from a suitable ketone precursor. Biocatalysis offers the advantages of high stereoselectivity, mild reaction conditions (typically in aqueous media), and the use of renewable resources. mdpi.comnih.gov

Another innovative strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology for the N-alkylation of amines with alcohols. rsc.org This process, often catalyzed by transition metal complexes, allows for the direct coupling of an amine with an alcohol, with water as the only byproduct, thus representing a highly atom-economical and environmentally benign approach. The application of this method to the synthesis of this compound from a corresponding diol and methylamine (B109427) would be a significant advancement in its sustainable production.

Table 2: Comparison of Synthetic Strategies for Amino Alcohols

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Methods | Well-established procedures. | Often requires multiple steps, harsh reagents, and produces significant waste. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme availability and stability can be limiting factors. |

| Hydrogen Borrowing | High atom economy, water as the only byproduct, catalytic. rsc.org | May require expensive metal catalysts and optimization of reaction conditions. |

Integration with Advanced Materials Science

The dual functionality of this compound, possessing both a reactive amine and a hydroxyl group, makes it an attractive building block for the synthesis of novel polymers and advanced materials. acs.org The ability to incorporate this small molecule into larger polymeric structures opens up possibilities for creating materials with tailored properties and functionalities.

One area of significant potential is the development of stimuli-responsive or "smart" hydrogels. mdpi.com Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. By incorporating this compound as a monomer or cross-linking agent, it is possible to create hydrogels that respond to changes in their environment, such as pH or temperature. The amine group, being basic, can be protonated at low pH, leading to changes in the swelling behavior of the hydrogel. This property could be exploited for applications in drug delivery, where the drug is released in response to a specific physiological pH. sigmaaldrich.comnih.gov

Furthermore, this compound can be used in the synthesis of functional polymers like poly(ester amide) elastomers. nih.gov These materials combine the properties of polyesters and polyamides and can be designed to be biodegradable and biocompatible, making them suitable for biomedical applications such as tissue engineering scaffolds. The hydroxyl and amine groups of this compound can participate in polymerization reactions to form these complex polymer architectures. The specific structure of the amino alcohol can influence the physical and mechanical properties of the resulting polymer, such as its elasticity and degradation rate.

Table 3: Potential Applications of this compound in Materials Science

| Material Type | Potential Application | Key Feature |

| Stimuli-Responsive Hydrogels | pH-triggered drug delivery. mdpi.comsigmaaldrich.com | The pH-sensitive amine group. |

| Biodegradable Polymers | Tissue engineering scaffolds. | Can be incorporated into poly(ester amide) backbones. nih.gov |

| Functional Polymer Coatings | Biocompatible surfaces for medical devices. | The hydrophilic nature of the amino alcohol moiety. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Methylamino)butan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of 4-oxobutan-2-ol with methylamine using catalysts like palladium or platinum under hydrogen atmosphere. Optimization requires controlling stoichiometry (methylamine excess), temperature (25–50°C), and solvent polarity (e.g., ethanol/water mixtures) to minimize side products like over-alkylated amines. Reaction progress can be monitored via TLC or GC-MS .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze -NMR for characteristic signals: δ 1.2–1.4 ppm (CH adjacent to NH), δ 2.3–2.6 ppm (N-CH), and δ 3.5–4.0 ppm (OH and CH-OH). -NMR should show carbinol carbon at ~70 ppm.

- MS : ESI-MS in positive mode typically displays [M+H] at m/z 118.1 (CHNO).

Cross-reference with databases using InChIKey (e.g.,IXAXPXLEJPTDGO-UHFFFAOYSA-Nfor related dimethyl analog) .

Q. What are the critical physical properties (e.g., solubility, pKa) relevant to experimental design?

- Methodological Answer :

- Solubility : Hydrophilic due to hydroxyl and amine groups; miscible in polar solvents (water, methanol). Partition coefficients (logP) can be estimated via HPLC retention times.

- pKa : Use potentiometric titration in aqueous buffer (pH 2–12). The amine group (pKa ~9.5) and hydroxyl (pKa ~15) dictate protonation states under physiological conditions .

Advanced Research Questions

Q. How can computational chemistry resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Employ density functional theory (DFT) to calculate energy-minimized conformers and compare experimental vs. computed optical rotation or -NMR coupling constants. For example, the trans-cyclobutanol analog (InChIKey:

CMNDFYCQEHNNAU-HTQZYQBOSA-N) was validated using B3LYP/6-311+G(d,p) .

Q. What strategies mitigate discrepancies in reported spectroscopic data for amino-alcohols like this compound?

- Methodological Answer : Cross-validate using:

- Solvent Effects : Record NMR in DO vs. CDCl to assess H-bonding shifts.

- Isotopic Labeling : -methylamine incorporation simplifies -NMR splitting patterns.

- Dynamic NMR : Resolve rotational barriers of the N-CH group at variable temperatures .

Q. How can reaction pathways for byproduct formation (e.g., over-alkylation) be suppressed during synthesis?

- Methodological Answer : Use kinetic control:

- Stepwise Addition : Introduce methylamine gradually to favor mono-alkylation.

- Protecting Groups : Temporarily block the hydroxyl group with silyl ethers (e.g., TMSCl) to prevent nucleophilic competition.

- Catalyst Screening : Test transition metals (e.g., Ru/C) for selective reduction of imine intermediates .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.